![molecular formula C8H16Cl2N2O B1432111 2,8-Diazaspiro[4.5]decan-3-one dihydrochloride CAS No. 1417301-86-0](/img/structure/B1432111.png)
2,8-Diazaspiro[4.5]decan-3-one dihydrochloride
Overview
Description
2,8-Diazaspiro[4.5]decan-3-one dihydrochloride is a chemical compound with the IUPAC name 2,8-diazaspiro [4.5]decan-3-one dihydrochloride . It is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 2,8-Diazaspiro[4.5]decan-3-one dihydrochloride is 1S/C8H14N2O.2ClH/c11-7-5-8(6-10-7)1-3-9-4-2-8;;/h9H,1-6H2,(H,10,11);2*1H . This indicates the presence of two chlorine atoms, which is consistent with it being a dihydrochloride .Physical And Chemical Properties Analysis
2,8-Diazaspiro[4.5]decan-3-one dihydrochloride is a solid at room temperature . It has a molecular weight of 227.13 .Scientific Research Applications
Pharmaceutical Research
This compound is utilized in the development of new pharmaceuticals due to its unique chemical structure. It serves as a building block in the synthesis of various spirocyclic compounds, which are often explored for their potential therapeutic effects .
Material Science
In material science, this compound’s derivatives are investigated for their ability to form polymers with unique properties. These polymers could have applications in creating new materials with specific mechanical, thermal, or electrical characteristics .
Chemical Synthesis
As a versatile intermediate, 2,8-Diazaspiro[4.5]decan-3-one dihydrochloride is used in organic synthesis to construct complex molecules. Its spirocyclic nature is particularly useful in creating compounds with three-dimensional structures .
Biological Studies
Researchers use this compound in biological studies to understand the interaction between spirocyclic structures and biological molecules. This can lead to insights into how drugs based on similar structures might interact with biological targets .
Analytical Chemistry
In analytical chemistry, it’s used as a standard or reference compound when calibrating instruments or developing new analytical methods. Its well-defined structure and properties make it suitable for such applications .
Inhibitor Development
This compound has been identified as a potential inhibitor for certain enzymes, such as TYK2/JAK1, which are targets for the treatment of diseases like inflammatory bowel disease. Its derivatives are being studied for their selective inhibitory properties .
Safety And Hazards
properties
IUPAC Name |
2,8-diazaspiro[4.5]decan-3-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.2ClH/c11-7-5-8(6-10-7)1-3-9-4-2-8;;/h9H,1-6H2,(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGNXFYCUYCIAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)NC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Diazaspiro[4.5]decan-3-one dihydrochloride | |
CAS RN |
561314-57-6 | |
Record name | 2,8-Diazaspiro[4.5]decan-3-one dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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